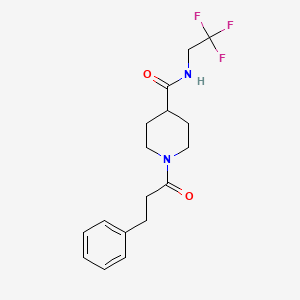

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2/c18-17(19,20)12-21-16(24)14-8-10-22(11-9-14)15(23)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETDCZBKIRHGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenylpropanoyl Group: This step involves the acylation of the piperidine ring with 3-phenylpropanoic acid or its derivatives under acidic or basic conditions.

Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylpropanoyl group may interact with hydrophobic pockets, while the trifluoroethyl group can enhance binding affinity through hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

Functional and Pharmacological Differences

- Trifluoroethyl Group: Present in all listed compounds, this group reduces the basicity of adjacent amines, enhancing bioavailability and resistance to oxidative metabolism . In the target compound, its combination with the phenylpropanoyl group may balance lipophilicity and solubility.

- Acyl Substituents: The 3-phenylpropanoyl group in the target compound increases lipophilicity compared to simpler analogs like N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide . This could improve membrane permeability but may reduce aqueous solubility.

- Heterocyclic Moieties: The quinazolinone-propanoyl analog () introduces a heterocyclic ring associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .

Conformational and Electronic Effects

highlights that substituents on the piperidine ring significantly influence molecular conformation. The trifluoroethyl group’s electron-withdrawing nature also impacts the carboxamide’s electron density, affecting hydrogen-bonding capacity .

Biological Activity

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as a receptor antagonist. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a phenylpropanoyl group and a trifluoroethyl moiety. Its chemical formula can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 348.35 g/mol

Research indicates that this compound acts primarily as an antagonist at the calcitonin gene-related peptide (CGRP) receptor. CGRP is known to play a significant role in various physiological processes, including vasodilation and pain transmission.

Key Mechanisms:

- CGRP Receptor Antagonism : By inhibiting CGRP receptors, the compound may contribute to the alleviation of migraine symptoms and other pain-related conditions.

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antiviral Activity

A study evaluated the antiviral properties of related piperidine derivatives against various viruses. While specific data on 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is limited, similar compounds have shown promising activity against HIV and HSV-1.

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been documented, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The specific activity of the compound remains to be fully elucidated.

Case Studies

While direct case studies specifically focusing on 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide are scarce, related compounds have been explored in clinical settings for their therapeutic potential in migraine treatment and neuroprotection.

Cytotoxicity Studies

Cytotoxicity assays have been performed on similar piperidine derivatives to assess their safety profiles. The half-maximal inhibitory concentration (IC50) values indicate the concentration at which the compound inhibits cell viability by 50%.

| Compound | Cell Line | IC50 (µM) | Safety Index (SI) |

|---|---|---|---|

| 9 | HaCaT (non-cancerous) | >12.5 | >1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.